molecular formula C15H30O2S B14648843 Dodecyl 2-sulfanylpropanoate CAS No. 51317-31-8

Dodecyl 2-sulfanylpropanoate

Katalognummer: B14648843
CAS-Nummer: 51317-31-8
Molekulargewicht: 274.5 g/mol
InChI-Schlüssel: VMOFMVRUKMJXBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecyl 2-sulfanylpropanoate is an organic compound that belongs to the class of esters. It is characterized by a dodecyl group (a twelve-carbon alkyl chain) attached to a 2-sulfanylpropanoate moiety. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dodecyl 2-sulfanylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of dodecanol with 2-mercaptopropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various esters and amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dodecyl 2-sulfanylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Wirkmechanismus

The mechanism of action of dodecyl 2-sulfanylpropanoate primarily involves its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is crucial in applications such as drug delivery, where it helps in the solubilization and transport of hydrophobic drugs. The molecular targets include lipid bilayers and hydrophobic compounds, facilitating their interaction and solubilization.

Vergleich Mit ähnlichen Verbindungen

    Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties but different chemical structure.

    Dodecyl benzene sulfonate (DBS): Another surfactant with a benzene ring in its structure, used in detergents and cleaning agents.

Uniqueness: Dodecyl 2-sulfanylpropanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential for functionalization. This makes it versatile in various applications, particularly in fields requiring specific chemical modifications.

Eigenschaften

CAS-Nummer

51317-31-8

Molekularformel

C15H30O2S

Molekulargewicht

274.5 g/mol

IUPAC-Name

dodecyl 2-sulfanylpropanoate

InChI

InChI=1S/C15H30O2S/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)18/h14,18H,3-13H2,1-2H3

InChI-Schlüssel

VMOFMVRUKMJXBM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOC(=O)C(C)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.